molecular formula C24H27N3O7S B1679752 PG 116800 CAS No. 291533-11-4

PG 116800

Número de catálogo: B1679752
Número CAS: 291533-11-4
Peso molecular: 501.6 g/mol
Clave InChI: JAYVKNDQKXUNOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PG-530742, también conocido como PG-116800, es un inhibidor oralmente activo de las metaloproteinasas de la matriz. Las metaloproteinasas de la matriz son enzimas que juegan un papel crucial en la degradación de los componentes de la matriz extracelular. PG-530742 tiene una alta afinidad por las metaloproteinasas de la matriz 2, 3, 8, 9, 13 y 14, mientras que tiene una afinidad sustancialmente menor por las metaloproteinasas de la matriz 1 y 7 . Este compuesto ha sido investigado por su posible uso en el tratamiento de afecciones como la osteoartritis y las enfermedades cardiovasculares .

Métodos De Preparación

La síntesis de PG-530742 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente.

Análisis De Reacciones Químicas

PG-530742 se somete a varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

    Sustitución: PG-530742 puede sufrir reacciones de sustitución en las que ciertos grupos funcionales son reemplazados por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores que facilitan las reacciones de sustitución. .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Myocardial Infarction and Heart Failure

PG 116800 has been investigated for its effects on left ventricular (LV) remodeling following myocardial infarction (MI). A randomized, double-blind, placebo-controlled study involving 253 patients demonstrated that this compound did not significantly reduce LV remodeling or improve clinical outcomes compared to placebo. The primary endpoints included changes in LV volumes assessed by echocardiography over a 90-day period. Notably, there were no significant differences in LV end-diastolic volume index or rates of death/reinfarction between the treatment groups .

Table 1: Summary of Cardiovascular Study Findings

ParameterThis compound GroupPlacebo Groupp-value
Change in LV End-Diastolic Volume Index (ml/m²)5.09 ± 1.455.48 ± 1.410.42
Incidence of Arthralgia (%)21150.33

Musculoskeletal Applications

Osteoarthritis

In a separate study focusing on knee osteoarthritis (OA), this compound was evaluated for its ability to slow joint space narrowing and alleviate symptoms such as pain and stiffness. This study involved 401 patients over a period of 12 months. The results indicated no statistically significant difference in joint space width or Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores between the treatment and placebo groups . The most common adverse effect reported was arthralgia (35%), leading to the discontinuation of the highest dose group due to safety concerns.

Table 2: Summary of Osteoarthritis Study Findings

ParameterThis compound GroupPlacebo Groupp-value
Change in Minimum Joint Space Width (mm)No significant difference observed--
WOMAC Score Improvement (%)No significant difference observed--
Incidence of Arthralgia (%)35--

Safety Profile

Despite its intended therapeutic benefits, the administration of this compound has been associated with various adverse effects, particularly musculoskeletal toxicity. In both cardiovascular and osteoarthritis studies, increased incidences of arthralgia and joint stiffness were noted, raising concerns about the risk-benefit ratio for patients .

Mecanismo De Acción

PG-530742 ejerce sus efectos inhibiendo selectivamente ciertas metaloproteinasas de la matriz que están implicadas en la degradación del cartílago y otros componentes de la matriz extracelular. Al inhibir estas enzimas, PG-530742 limita potencialmente la degradación del cartílago y la progresión de la enfermedad. Los objetivos moleculares de PG-530742 incluyen las metaloproteinasas de la matriz 2, 3, 8, 9, 13 y 14. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la actividad enzimática, lo que lleva a una reducción de la degradación de los componentes de la matriz extracelular .

Comparación Con Compuestos Similares

PG-530742 es único en su alta afinidad por metaloproteinasas de la matriz específicas, particularmente las metaloproteinasas de la matriz 2, 3, 8, 9, 13 y 14. Compuestos similares incluyen otros inhibidores de las metaloproteinasas de la matriz, como:

Actividad Biológica

PG-116800 is a selective matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential therapeutic applications, particularly in cardiovascular and musculoskeletal conditions. Despite promising preclinical results, clinical trials have revealed significant limitations in its efficacy and safety profile.

PG-116800 operates by inhibiting MMPs, which are enzymes involved in the degradation of extracellular matrix components. The inhibition of these enzymes is hypothesized to mitigate tissue remodeling following injuries such as myocardial infarction (MI) and osteoarthritis. However, the specificity and selectivity of PG-116800 for different MMPs have raised concerns regarding its therapeutic index.

Myocardial Infarction Study

A pivotal study evaluated PG-116800 in patients with ST-segment elevation myocardial infarction (STEMI). The trial was a randomized, double-blind, placebo-controlled design involving 253 patients treated with PG-116800 or placebo for 90 days. Key findings included:

  • Left Ventricular Remodeling : No significant difference was observed in left ventricular end-diastolic volume index between the PG-116800 group and placebo (5.09 mL/m² vs. 5.48 mL/m², p = 0.42) .
  • Clinical Outcomes : Changes in clinical outcomes such as rates of death or reinfarction did not significantly improve with PG-116800 treatment.
  • Adverse Effects : The treatment was well tolerated overall; however, there was an increased incidence of arthralgia and joint stiffness among those receiving PG-116800 compared to placebo (21% vs. 15%, p = 0.33) .

Osteoarthritis Study

Another study focused on the use of PG-116800 in patients with knee osteoarthritis. This randomized, double-blind trial involved 401 participants assigned to either placebo or various doses of PG-116800 over a year. Findings included:

  • Joint Space Narrowing : No statistically significant difference was found in joint space width changes between the treatment and placebo groups .
  • Symptom Reduction : The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores showed no significant improvement across treatment groups.
  • Adverse Effects : Musculoskeletal adverse effects were prominent, particularly at higher doses, leading to the discontinuation of the 200 mg dose due to increased frequency of arthralgia (35% reported) .

Summary of Findings

The following table summarizes key findings from the clinical trials involving PG-116800:

Study FocusKey OutcomeSignificance
Myocardial InfarctionNo reduction in LV remodelingIneffective in improving heart function post-MI
Knee OsteoarthritisNo significant change in joint space widthUnfavorable risk-benefit balance for treatment
Adverse EffectsIncreased arthralgia and joint stiffnessSafety concerns limit further development

Discussion on Efficacy and Safety

Despite initial hopes for PG-116800 as a therapeutic agent for conditions involving tissue remodeling, clinical studies have consistently demonstrated a lack of efficacy coupled with notable adverse effects. The musculoskeletal syndrome (MSS), characterized by symptoms such as arthralgia and myalgia, has emerged as a significant limitation to its use .

Propiedades

Key on ui mechanism of action

PG-530742 selectively inhibits certain matrix metalloproteinases: In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13.

Número CAS

291533-11-4

Fórmula molecular

C24H27N3O7S

Peso molecular

501.6 g/mol

Nombre IUPAC

2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid

InChI

InChI=1S/C24H27N3O7S/c1-33-20-9-5-18(6-10-20)23(28)25-19-7-11-21(12-8-19)35(31,32)26-22(24(29)30)4-2-3-13-27-14-16-34-17-15-27/h5-12,22,26H,4,13-17H2,1H3,(H,25,28)(H,29,30)

Clave InChI

JAYVKNDQKXUNOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

SMILES canónico

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PG-116800;  PG-530742;  PGE-7113313;  PG 116800;  PG 530742;  PGE 7113313;  PG116800;  PG530742;  PGE7113313

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PG 116800
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PG 116800
Reactant of Route 3
Reactant of Route 3
PG 116800
Reactant of Route 4
Reactant of Route 4
PG 116800
Reactant of Route 5
Reactant of Route 5
PG 116800
Reactant of Route 6
PG 116800

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.